(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Catalog No.
S682534
CAS No.
168297-85-6
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

CAS Number

168297-85-6

Product Name

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

IUPAC Name

(4S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

AEEGFEJKONZGOH-JTQLQIEISA-N

SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C

Canonical SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C

Isomeric SMILES

CC1([C@@H](NC(=O)O1)CC2=CC=CC=C2)C

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral oxazolidinone compound with significant applications in organic synthesis, particularly in asymmetric synthesis. It is characterized by its unique structure, which includes a five-membered oxazolidinone ring containing a benzyl group and two methyl groups at the 5-position. The molecular formula for this compound is C₁₃H₁₅NO₂, and it has a molecular weight of 205.25 g/mol. The compound is known for its potential to act as a chiral auxiliary in various

As a Chiral Auxiliary

Due to its well-defined stereochemistry, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one can be employed as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are molecules that temporarily introduce chirality into a reaction, directing the formation of a specific enantiomer (mirror image) of the desired product. This strategy is particularly valuable for synthesizing optically pure compounds, which are crucial in various applications like pharmaceuticals and agrochemicals. Studies have demonstrated the effectiveness of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in the asymmetric synthesis of diverse compounds, including:

  • β-hydroxy α-amino acids []
  • α-hydroxy ketones
  • β-lactams []

As a Precursor for Bioactive Molecules

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one can serve as a valuable precursor for the synthesis of various bioactive molecules. By modifying its functional groups, researchers can access compounds with potential therapeutic properties. For example, studies have explored its use in the synthesis of:

  • Antidepressant analogues
  • Anticonvulsant agents

  • Asymmetric Alkylation: This compound is frequently utilized in asymmetric alkylation reactions, where it acts as a chiral auxiliary to produce chiral products from achiral starting materials .
  • Formation of Aldehydes: It has been investigated for its role in synthesizing α-substituted aldehydes through various reaction pathways .
  • Nucleophilic Reactions: The oxazolidinone moiety can undergo nucleophilic attack, making it useful in the synthesis of more complex molecules .

Several methods have been developed for synthesizing (S)-4-benzyl-5,5-dimethyloxazolidin-2-one:

  • Chiral Auxiliary Method: This involves using chiral auxiliaries in the synthesis process to ensure the production of enantiomerically pure compounds.
  • Enolate Alkylation: The compound can be synthesized through the asymmetric alkylation of enolates derived from other oxazolidinones .
  • Direct Alkylation: Another method includes the direct alkylation of oxazolidinone derivatives with benzyl halides under basic conditions.

These methods highlight the versatility and effectiveness of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one as a building block in organic synthesis.

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one finds applications primarily in:

  • Asymmetric Synthesis: It serves as a chiral auxiliary in the synthesis of various pharmaceuticals and biologically active compounds.
  • Research and Development: The compound is often used in academic research to explore new synthetic methodologies and reaction mechanisms.
  • Chemical Industry: Its utility in producing enantiomerically pure substances makes it valuable in the pharmaceutical industry for drug development.

Interaction studies involving (S)-4-benzyl-5,5-dimethyloxazolidin-2-one focus on its role as a chiral auxiliary and its influence on reaction outcomes. Research indicates that this compound can significantly affect stereoselectivity and yield when used in asymmetric synthesis. Studies have shown that variations in substituents on the oxazolidinone ring can lead to different interaction profiles, impacting both reactivity and selectivity .

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one shares structural similarities with several other compounds within the oxazolidinone family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-oneSimilar structure but different stereochemistryEnantiomeric counterpart with distinct reactivity
4-Methyl-5,5-dimethyloxazolidin-2-oneLacks benzyl groupUsed mainly for different synthetic pathways
4-Benzyl-2-oxazolidinoneOxazolidine without dimethyl substitutionLess sterically hindered; different reactivity profile
4-Benzyl-3-methyl-oxazolidinoneContains methyl at position 3Alters reactivity and selectivity compared to (S) form

The uniqueness of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one lies in its specific arrangement of substituents that enhance its effectiveness as a chiral auxiliary while providing distinct pathways for asymmetric synthesis compared to its analogs.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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